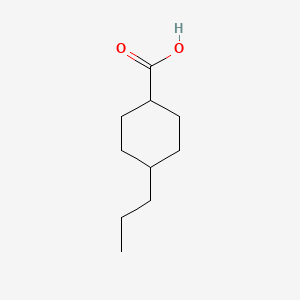

trans-4-Propylcyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid

CAS Number: 38289-27-9

This technical guide provides a comprehensive overview of trans-4-Propylcyclohexanecarboxylic Acid, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 38289-27-9 | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Melting Point | 97 - 100 °C | |

| Appearance | White Crystalline Solid | |

| Purity | >98.0% (GC) |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a two-step process involving the hydrogenation of 4-propylbenzoic acid followed by the isomerization of the resulting cis/trans mixture to favor the trans isomer. The following protocol is adapted from a general method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.

Step 1: Hydrogenation of 4-Propylbenzoic Acid

-

In a high-pressure reactor, prepare a 10% solution of 4-propylbenzoic acid in aqueous sodium hydroxide (NaOH).

-

Add a heterogeneous ruthenium-nickel (Ru-Ni/C) catalyst to the solution. The catalyst loading should be determined based on the substrate amount, typically around 5-10% by weight.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 3.0–4.0 MPa.

-

Heat the reaction mixture to 140–150 °C while stirring.

-

Maintain these conditions for approximately 1 hour. During this time, the aromatic ring of 4-propylbenzoic acid is hydrogenated to form a mixture of cis- and this compound. The typical ratio of trans to cis isomers is approximately 2:3.

Step 2: Isomerization to the Trans Isomer

-

After the hydrogenation is complete, carefully remove the catalyst by filtration.

-

Increase the temperature of the reaction mixture to 260–280 °C and maintain the pressure at 3.0–4.0 MPa for an additional 2 hours. This step promotes the isomerization of the cis isomer to the more thermodynamically stable trans isomer.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid (HCl) until the pH reaches 2.

-

The product, enriched in the trans-isomer (typically around 75%), will precipitate out of the solution.

-

Collect the precipitate by filtration and dry it.

-

For further purification and to obtain the pure trans-isomer, recrystallize the product from hexane at 10 °C. The mother liquor containing the remaining cis/trans mixture can be subjected to another round of isomerization to improve the overall yield.

Experimental Workflow

The synthesis of this compound can be visualized as a two-stage process. The following diagram illustrates the key steps from the starting material to the final purified product.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

While this compound itself is not known to be a therapeutic agent, the trans-4-alkylcyclohexanecarboxylic acid motif is a valuable building block in the synthesis of more complex, biologically active molecules. This structural unit is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and conformational rigidity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.

For instance, derivatives of trans-4-substituted cyclohexanecarboxylic acids have been investigated as very late antigen-4 (VLA-4) antagonists, which have potential applications in treating inflammatory diseases. In these complex molecules, the cyclohexanecarboxylic acid moiety serves as a scaffold to which other pharmacophoric groups are attached.

It is important to note that there is no readily available scientific literature describing a direct involvement of this compound in specific biological signaling pathways. Its role is primarily that of a synthetic intermediate in the development of new chemical entities. The biological activity of the resulting compounds is attributed to the overall molecular structure rather than this specific fragment alone.

Technical Guide: trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexanecarboxylic acid is a saturated carboxylic acid derivative of cyclohexane. Its molecular structure, characterized by a propyl group and a carboxylic acid functional group in a trans configuration on a cyclohexane ring, imparts specific physicochemical properties that are of interest in various fields of chemical research and development, including materials science and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and a general analytical workflow for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| CAS Number | 38289-27-9 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 93-98 °C | |

| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [1] |

| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa | 4.92 ± 0.10 (Predicted) | |

| InChI Key | QCNUKEGGHOLBES-UHFFFAOYSA-N |

Experimental Protocols

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its aromatic precursor, 4-propylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by the catalytic hydrogenation of 4-propylbenzoic acid.

Materials:

-

4-Propylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Carbon (Pd/C) catalyst

-

Solvent (e.g., water, 1,4-dioxane, or a mixture)

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH) (for aqueous reactions)

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 4-propylbenzoic acid and the chosen solvent. For aqueous reactions, the acid is dissolved in a sodium hydroxide solution.

-

Catalyst Addition: The 5% Ru/C or Pd/C catalyst is carefully added to the reactor. The catalyst loading is typically between 5-10% by weight relative to the substrate.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 100-150 °C). The reaction mixture is stirred vigorously to ensure good mixing and contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Product Isolation (for aqueous reaction): The filtrate is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

-

Extraction: The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Analytical Workflow

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

Sample Preparation:

-

A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary to improve chromatographic performance. This can be achieved by reacting the acid with a methylating agent.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for separating organic acids or their esters.

-

Oven Temperature Program: A temperature gradient is used to separate components based on their boiling points.

-

Injector: Split/splitless injector at a high temperature to ensure volatilization.

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with library data for identification.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

Analysis:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for product characterization.

References

In-Depth Technical Guide to the Physical Properties of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-4-Propylcyclohexanecarboxylic Acid (CAS No: 38289-27-9), a key intermediate in various chemical syntheses. This document consolidates available data, outlines detailed experimental protocols for property determination, and presents logical workflows to support research and development activities.

Core Physical and Chemical Properties

This compound is a saturated monocarboxylic acid characterized by a propyl group and a carboxylic acid functional group attached to a cyclohexane ring in a trans configuration. Its physical state under standard conditions is a white crystalline solid.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that while some data is experimentally verified, other values are based on computational predictions and should be treated as estimates.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 38289-27-9 | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 97 - 100 °C | [1] |

| Boiling Point | 270.3 ± 8.0 °C | Predicted[1] |

| Density | 0.985 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 4.92 ± 0.10 | Predicted[1] |

| Flash Point | 129.5 °C | [1] |

| Vapor Pressure | 0.00195 mmHg at 25°C | [1] |

| Refractive Index | 1.464 | [1] |

| Solubility | Soluble in methanol; low solubility in water. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the propyl group, the cyclohexane ring, and the carboxylic acid. The carboxylic acid proton is anticipated to be a broad singlet in the downfield region (typically 10-12 ppm). The protons on the cyclohexane ring will exhibit complex splitting patterns in the aliphatic region (generally 1-3 ppm). The propyl group protons will show characteristic multiplets: a triplet for the terminal methyl group and multiplets for the two methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (around 170-180 ppm). The carbons of the cyclohexane ring and the propyl group will resonate in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. For this compound, the following characteristic absorption bands are anticipated:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretching bands from the aliphatic propyl and cyclohexyl groups, typically in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to estimate the approximate melting point.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from approximately 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration Setup: A calibrated pH meter with a glass electrode is immersed in the solution, which is continuously stirred.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis:

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is identified as the point of maximum slope on the curve.

-

The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is determined.

-

The pKa is equal to the pH at the half-equivalence point.

-

Solubility Determination

Objective: To quantitatively determine the solubility of the compound in various organic solvents.

Methodology:

-

Equilibrium Method:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness.

-

-

Quantification: The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical relationships and workflows pertinent to the characterization of this compound.

Caption: Logical relationship between molecular structure and physical properties.

References

An In-depth Technical Guide on the Solubility of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Propylcyclohexanecarboxylic Acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, qualitative solubility information, and a logical workflow for such experimental procedures.

Introduction

This compound is a chemical compound with applications in various fields, including the synthesis of liquid crystals and pharmaceutical intermediates. Understanding its solubility in different solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to equip researchers with the necessary information to assess its solubility for their specific needs.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Appearance | White to Almost white Crystal - Powder | |

| Melting Point | 98 °C |

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents or aqueous solutions. Safety Data Sheets (SDS) provide some qualitative information.

Qualitative Solubility:

-

Methanol: Soluble[1]

-

Water: Expected to have low solubility based on the nonpolar propyl group and cyclohexane ring, a common characteristic for similar carboxylic acids.

The lack of quantitative data underscores the necessity for experimental determination of solubility for specific applications. The following sections provide detailed protocols for conducting such measurements.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound like this compound are the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

4.1. Gravimetric Method

This method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

4.1.1. Materials and Equipment

-

This compound

-

Selected solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a few days. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it becomes constant.[2]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed container. The filter should be compatible with the solvent and have a pore size small enough to retain the undissolved solid (e.g., 0.45 µm).

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.[3]

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

4.1.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of solute = (Mass of container with dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with dried solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

4.2. High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds that are sparingly soluble or when only small amounts of material are available.

4.2.1. Materials and Equipment

-

HPLC system with a suitable detector (e.g., UV-Vis detector)

-

Analytical column appropriate for the analysis of carboxylic acids (e.g., C18 column)

-

This compound (as a standard and for solubility determination)

-

Selected solvent(s)

-

Mobile phase for HPLC

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

4.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble).

-

Inject these standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the Gravimetric Method (Section 4.1.2, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a sample of the supernatant and filter it as described in the Gravimetric Method (Section 4.1.2, step 2).

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system under the same conditions used for the standard solutions.

-

Record the peak area corresponding to this compound.

-

4.2.3. Calculation of Solubility

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

In-Depth Technical Guide: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of a key physicochemical property of trans-4-Propylcyclohexanecarboxylic Acid: its melting point. Accurate determination of the melting point is fundamental for substance identification, purity assessment, and is a critical parameter in the drug development process.

Quantitative Data Summary

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for this compound is presented below.

| Physicochemical Property | Value |

| Melting Point | 97 - 100 °C / 206.6 - 212 °F[1] |

| 98°C[2] | |

| 93°C[3] |

Note: Variations in reported melting points can arise from differences in experimental conditions and sample purity.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry to identify and assess the purity of a compound.[4] Impurities tend to lower and broaden the melting point range.[5]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)[4]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat distribution.[4]

-

If necessary, gently crush the crystalline solid using a mortar and pestle.[4]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample firmly to a height of 1-2 cm.[6]

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Begin heating the sample. An initial rapid heating can be used to determine an approximate melting point.[5]

-

Allow the apparatus to cool and then begin a new measurement with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[7]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (t1) at which the first drop of liquid appears.[6]

-

Record the temperature (t2) at which the last solid crystal melts.[6]

-

The melting point is reported as the range between t1 and t2.

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Technical Guide: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of trans-4-Propylcyclohexanecarboxylic Acid, a key intermediate in various chemical syntheses. This document outlines the available data, presents a general experimental protocol for its determination, and includes a logical workflow for the analytical process.

Physicochemical Data

The following table summarizes the known quantitative data for this compound. It is important to note that the currently available boiling point is a predicted value.

| Property | Value | Source |

| Boiling Point | 270.3 ± 8.0 °C (Predicted) | ChemBK[1] |

| Melting Point | 97 - 100 °C | Fisher Scientific[2] |

| Molecular Weight | 170.25 g/mol | PubChem[3] |

| Density | 0.985 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| Flash Point | 129.5°C | ChemBK[1] |

A Safety Data Sheet from Fisher Scientific indicates that the boiling point information is not available from their experimental data[2]. Another source reports a boiling point of 263.8°C at 760 mmHg for the similar compound, trans-4-Isopropylcyclohexane Carboxylic Acid[4].

Experimental Protocol: Boiling Point Determination

Due to the high boiling point and the solid nature of this compound at room temperature, a standard method for determining the boiling point would involve distillation under reduced pressure. This approach prevents potential decomposition of the compound at its atmospheric boiling point.

Objective: To experimentally determine the boiling point of this compound.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer or thermocouple

-

Heating mantle with a stirrer

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Sample Preparation: A small sample of purified this compound is placed into the round-bottom flask.

-

Apparatus Setup: The short-path distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to a stable, known value as measured by the manometer.

-

Heating: The sample is heated gently and stirred continuously.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: The observed boiling point is then corrected to standard atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a solid organic compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid | C10H18O2 | CID 1490324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic Profile of trans-4-Propylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexanecarboxylic acid is a saturated carboxylic acid with a propyl-substituted cyclohexane ring. Its structural features are of interest in various fields, including medicinal chemistry and materials science, where the rigid, non-aromatic core can influence molecular packing, solubility, and biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~2.2 - 2.4 | Multiplet | 1H | H-1 (methine) |

| ~1.9 - 2.1 | Multiplet | 2H | H-2e, H-6e (axial) |

| ~1.8 - 1.9 | Multiplet | 1H | H-4 (methine) |

| ~1.4 - 1.6 | Multiplet | 2H | H-3e, H-5e (axial) |

| ~1.2 - 1.4 | Multiplet | 2H | -CH₂- (propyl) |

| ~1.0 - 1.2 | Multiplet | 2H | H-2a, H-6a (equatorial) |

| ~0.9 | Triplet | 3H | -CH₃ (propyl) |

| ~0.8 - 1.0 | Multiplet | 2H | H-3a, H-5a (equatorial) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~182 | -COOH |

| ~43 | C-1 |

| ~37 | C-4 |

| ~34 | -CH₂- (propyl, alpha to ring) |

| ~30 | C-2, C-6 |

| ~29 | C-3, C-5 |

| ~20 | -CH₂- (propyl, beta to ring) |

| ~14 | -CH₃ (propyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2925, 2855 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1450 | Medium | C-H bend (CH₂) |

| 1290 | Medium | C-O stretch |

| 940 | Medium, Broad | O-H bend (out-of-plane) |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Low | [M - OH]⁺ |

| 127 | Moderate | [M - C₃H₇]⁺ |

| 125 | High | [M - COOH]⁺ |

| 81 | High | [C₆H₉]⁺ (Cyclohexenyl fragment) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to serve as a standard for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of the carboxylic acid proton.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Acquire data over a mass-to-charge (m/z) range of 40-200 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of trans-4-Propylcyclohexanecarboxylic Acid. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.

Core Concepts: Structure and Properties

This compound is a saturated carboxylic acid with a propyl group and a carboxyl group in a trans configuration on a cyclohexane ring. This specific stereochemistry influences its physical and chemical properties, making it a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds.

Chemical Structure:

The structure consists of a cyclohexane ring where the propyl group (-CH₂CH₂CH₃) at position 4 and the carboxylic acid group (-COOH) at position 1 are on opposite sides of the ring's plane.

Molecular Formula: C₁₀H₁₈O₂

Molecular Weight: 170.25 g/mol

CAS Number: 38289-27-9[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Melting Point | 93 °C |

| Boiling Point | 270.3 °C (Predicted) |

| pKa | No data available |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The primary route for the synthesis of this compound is through the catalytic hydrogenation of p-propylbenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent isomerization can be employed to increase the proportion of the desired trans isomer.

Below is a generalized experimental protocol based on the synthesis of similar trans-4-alkylcyclohexanecarboxylic acids.

Experimental Protocol: Catalytic Hydrogenation and Isomerization

Materials:

-

p-Propylbenzoic acid

-

Ruthenium-Nickel on Carbon (Ru-Ni/C) catalyst

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Hexane

-

Autoclave with a high-speed mixer

-

Standard laboratory glassware

Procedure:

-

Hydrogenation:

-

A solution of p-propylbenzoic acid in aqueous sodium hydroxide is prepared.

-

The Ru-Ni/C catalyst is added to the solution.

-

The mixture is transferred to an autoclave.

-

The autoclave is pressurized with hydrogen gas and heated. The reaction is typically stirred for several hours.

-

After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

-

-

Isomerization:

-

The resulting solution, containing a mixture of cis- and this compound, is heated to a higher temperature under pressure to induce isomerization of the cis isomer to the more stable trans isomer.

-

-

Purification:

-

The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The crude product is collected by filtration, washed, and dried.

-

Further purification to isolate the pure trans isomer is achieved by recrystallization from a suitable solvent, such as hexane.

-

Data Presentation: Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | ∙ Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (> 10 ppm). ∙ Cyclohexane Protons: A series of complex multiplets in the range of 1.0-2.5 ppm. The proton on the carbon bearing the carboxyl group (methine proton) will be the most downfield in this region. ∙ Propyl Group Protons: A triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.3 ppm), and a triplet for the methylene group attached to the cyclohexane ring (~1.2 ppm). |

| ¹³C NMR | ∙ Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm. ∙ Cyclohexane Carbons: Signals in the aliphatic region (20-50 ppm). The carbon attached to the carboxyl group will be the most downfield. ∙ Propyl Group Carbons: Three distinct signals in the aliphatic region (~14 ppm for -CH₃, ~23 ppm for the central -CH₂-, and ~37 ppm for the -CH₂- attached to the ring). |

| IR Spectroscopy | ∙ O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹. ∙ C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹. ∙ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry | ∙ Molecular Ion Peak (M⁺): Expected at m/z = 170. ∙ Key Fragmentation Peaks: Loss of the propyl group (M-43), loss of the carboxylic acid group (M-45), and other characteristic fragmentations of the cyclohexane ring. |

Workflow and Logical Relationships

The synthesis of this compound involves a clear and logical workflow, from the starting aromatic precursor to the final purified product. This process can be visualized as a sequential flow of chemical transformations and purification steps.

Caption: Synthesis Workflow for this compound.

Conclusion

This compound is a key synthetic intermediate with well-defined structural and physicochemical properties. Its synthesis, primarily through the catalytic hydrogenation of p-propylbenzoic acid followed by isomerization, is a robust and established method. While detailed experimental spectroscopic data for this specific molecule is not widely published, its characterization can be reliably predicted based on analogous compounds. This guide provides a foundational understanding for researchers and professionals working with this and related chemical entities.

References

An In-depth Technical Guide to the Synthesis of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for trans-4-propylcyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis primarily involves the catalytic hydrogenation of 4-propylbenzoic acid, followed by an optional isomerization step to enrich the desired trans isomer. This document details the experimental protocols, presents quantitative data from analogous syntheses, and visualizes the reaction workflow.

Core Synthesis Pathway

The most prevalent and industrially viable method for the synthesis of 4-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid. This approach offers high conversion rates and is adaptable to various scales. The initial hydrogenation of 4-propylbenzoic acid typically yields a mixture of cis and trans isomers. Subsequent isomerization is often necessary to obtain the thermodynamically more stable trans isomer in high purity.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid

This procedure is adapted from established methods for the hydrogenation of similar 4-substituted benzoic acids.[1][2][3][4]

Objective: To reduce the aromatic ring of 4-propylbenzoic acid to form a mixture of cis- and this compound.

Materials:

-

4-Propylbenzoic Acid

-

Ruthenium on Carbon (5% Ru/C) or Rhodium on Carbon (5% Rh/C) catalyst

-

Solvent: 1,4-dioxane/water mixture (1:1 v/v) or acetic acid[3][5]

-

Hydrogen Gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, a solution of 4-propylbenzoic acid in the chosen solvent is prepared.

-

The catalyst (e.g., 5% Ru/C) is added to the solution. The catalyst loading is typically between 5-25% by weight of the starting material.[1]

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 15 bar).[1]

-

The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously for a set duration (e.g., 20 hours).[1]

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

-

The catalyst is removed by filtration through a bed of celite.

-

The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and this compound.

Step 2: Isomerization of cis/trans Mixture to this compound

This protocol is based on isomerization methods reported for analogous 4-substituted cyclohexanecarboxylic acids.[2]

Objective: To convert the cis-isomer in the mixture to the more stable trans-isomer.

Materials:

-

cis/trans-4-Propylcyclohexanecarboxylic acid mixture

-

Potassium Hydroxide (KOH)

-

Solvent (e.g., an appropriate organic solvent)

Procedure:

-

The crude mixture of cis and trans isomers is dissolved in a suitable organic solvent.

-

Potassium hydroxide is added to the solution.

-

The mixture is heated under reflux for a specified period to facilitate epimerization.

-

The reaction is monitored to determine the optimal cis-to-trans conversion.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent to yield highly pure this compound.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of analogous 4-substituted benzoic acids. This data provides a valuable reference for optimizing the synthesis of this compound.

Table 1: Catalytic Hydrogenation of 4-Substituted Benzoic Acids

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Reference |

| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 | [1] |

| p-Isopropylbenzoic Acid | Platinum Oxide | Acetic Acid | Ambient | Not specified | Not specified | 3:1 | [2] |

| Benzoic Acid | 5% Ru/C | 1,4-dioxane/water (1:1) | 220 | 68.9 | Not specified | Not specified | [3] |

| Benzoic Acid | Rh/C | Supercritical CO2 | 80 | 100 (CO2), 40 (H2) | Not specified | Not specified | [4] |

Table 2: Isomerization of 4-Substituted Cyclohexanecarboxylic Acids

| Starting Material (Isomer Ratio) | Base | Solvent | Outcome | Reference |

| cis:trans (3:1) 4-Isopropylcyclohexanecarboxylic acid methyl ester | Sodium Hydride | Not specified | trans:cis (6:1) methyl ester | [2] |

| cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid | Potassium Hydroxide | Not specified | Direct preparation of trans isomer | [2] |

Visualizations

Synthesis Pathway for this compound

Caption: Synthesis workflow for this compound.

Experimental Workflow: Catalytic Hydrogenation

Caption: Experimental workflow for catalytic hydrogenation.

References

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on trans-4-Propylcyclohexanecarboxylic Acid. It covers its chemical and physical properties, detailed synthesis protocols, and potential applications based on the activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Core Compound Information

This compound is a saturated carboxylic acid featuring a propyl-substituted cyclohexane ring. The "trans" designation indicates that the propyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring, resulting in an equatorial orientation for both substituents in the stable chair conformation. This stereochemistry is a key feature influencing its physical properties and potential biological interactions. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif is present in molecules with applications in liquid crystal technology and as intermediates in the synthesis of pharmacologically active agents.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| CAS Number | 38289-27-9 | [1] |

| Appearance | White to off-white crystalline solid | TCI America |

| Melting Point | 97-100 °C | Fisher Scientific |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the catalytic hydrogenation of 4-propylbenzoic acid. This method typically produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent isomerization can be employed to enrich the proportion of the desired trans isomer.

Experimental Protocol: Synthesis via Catalytic Hydrogenation and Isomerization

This protocol is adapted from a general method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.

Materials:

-

4-Propylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane

-

High-pressure autoclave with stirring mechanism

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Hydrogenation:

-

In a high-pressure autoclave, combine 4-propylbenzoic acid (e.g., 20 g), 5% Ru/C catalyst (e.g., 2 g), and a 10% aqueous solution of NaOH (e.g., 100 mL).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 10-15 bar.

-

Heat the mixture to 100-120°C with vigorous stirring.

-

Maintain these conditions for approximately 20-24 hours, or until hydrogen uptake ceases, as monitored by a pressure drop.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

-

Work-up and Isomerization:

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

The resulting filtrate contains a mixture of the sodium salts of cis- and this compound.

-

For isomerization to enrich the trans isomer, the filtrate can be subjected to high-temperature and pressure treatment, though specific conditions for the propyl derivative are not detailed in the literature. A common approach for similar compounds involves heating the alkaline solution at elevated temperatures.

-

-

Isolation and Purification:

-

Acidify the aqueous solution of the sodium salt mixture to a pH of approximately 2 with concentrated HCl. This will precipitate the carboxylic acids.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product, which will be a mixture of cis and trans isomers.

-

Purify the trans isomer by recrystallization from a suitable solvent, such as hexane. The trans isomer is typically less soluble and will crystallize out upon cooling, leaving the cis isomer in the mother liquor.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Analog-Based)

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the cyclohexane ring), the cyclohexane ring protons (a complex multiplet), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm).

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum should display signals for the three distinct carbons of the propyl group, the carbons of the cyclohexane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 175-185 ppm).

Expected IR Spectral Data

The infrared spectrum is expected to exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption should appear around 1700 cm⁻¹. C-H stretching bands for the alkyl groups will be observed around 2850-2960 cm⁻¹.

Potential Applications and Biological Activity (Structure-Activity Relationship Insights)

While no specific biological activity or signaling pathway has been reported for this compound, the trans-4-alkylcyclohexanecarboxylic acid scaffold is of interest in medicinal chemistry and materials science.

Drug Development

Derivatives of cyclohexanecarboxylic acid have been investigated as potential therapeutic agents. For instance, certain complex derivatives have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting a potential role in the treatment of obesity and related metabolic disorders.[1] The this compound moiety could serve as a lipophilic building block in the design of novel drug candidates targeting various biological pathways.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for screening this compound and its derivatives for potential biological activity.

Caption: A potential workflow for drug discovery involving the title compound.

Liquid Crystals

trans-4-Alkylcyclohexanecarboxylic acids are known intermediates in the synthesis of liquid crystals.[2] The rigid cyclohexane core and the alkyl chain contribute to the mesogenic properties required for the formation of liquid crystalline phases. The specific length of the alkyl chain, in this case, a propyl group, influences the transition temperatures and the type of liquid crystal phase formed.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. While direct biological and comprehensive spectroscopic data are sparse in the current literature, its structural similarity to compounds with known applications in drug discovery and materials science suggests its potential as a valuable building block for future research. This guide provides a foundational understanding of this compound, leveraging available data and insights from closely related analogs to inform further investigation by researchers and professionals in the field. Further studies are warranted to fully elucidate its spectroscopic properties and explore its potential pharmacological and material science applications.

References

An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Propylcyclohexanecarboxylic acid, with the CAS number 38289-27-9, is a saturated carboxylic acid characterized by a propyl group and a carboxyl group in a trans configuration on a cyclohexane ring.[1][2] This specific stereochemistry imparts a linear, rigid structure that has found utility primarily as an intermediate in the synthesis of liquid crystals. While its "discovery" is not marked by a singular event, its synthesis and properties have been explored in the context of materials science. The core structure is also of interest in medicinal chemistry as a non-aromatic scaffold. For instance, more complex molecules incorporating the trans-4-substituted cyclohexanecarboxylic acid moiety have been investigated as very late antigen-4 (VLA-4) antagonists, which are targets for treating inflammatory diseases. However, there is no documented evidence of significant biological activity or a role in signaling pathways for the parent compound itself. This guide provides a comprehensive overview of its synthesis, properties, and characterization.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Spectroscopic data are predicted based on analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38289-27-9 | [1] |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Melting Point | 93 °C | [1] |

| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [1] |

| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White crystalline solid | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks and Signals |

| ¹H NMR | δ (ppm): 12.0-12.5 (s, 1H, -COOH), 2.2-2.4 (m, 1H, -CH-COOH), 1.8-2.1 (m, 4H, cyclohexane CH₂), 1.1-1.5 (m, 9H, cyclohexane CH₂ and propyl CH₂), 0.8-1.0 (t, 3H, propyl CH₃) |

| ¹³C NMR | δ (ppm): ~183 (-COOH), ~43 (-CH-COOH), ~39 (propyl CH₂), ~34 (cyclohexane CH), ~30 (cyclohexane CH₂), ~20 (propyl CH₂), ~14 (propyl CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2850-2960 (C-H stretch), 1700-1720 (strong, C=O stretch of carboxylic acid dimer) |

| Mass Spectrometry | m/z: 170 (M⁺), 125 (M-COOH)⁺, 97, 81, 55 |

Experimental Protocols

The most common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4-propylbenzoic acid. This method allows for the stereoselective formation of the desired trans isomer, often with subsequent isomerization steps to maximize the yield of the trans product.

Synthesis of this compound via Catalytic Hydrogenation of 4-Propylbenzoic Acid

This protocol is a representative procedure based on established methods for the hydrogenation of similar 4-substituted benzoic acids.

Materials and Equipment:

-

4-Propylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C) catalyst

-

Solvent: Glacial acetic acid or a mixture of water and a co-solvent like dioxane

-

High-pressure autoclave (Parr-type reactor) equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Hydrogen gas source

-

Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

-

Recrystallization solvents (e.g., heptane, toluene)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave, a solution of 4-propylbenzoic acid (1 equivalent) in the chosen solvent (e.g., glacial acetic acid, approximately 10-20 mL per gram of substrate) is prepared.

-

Catalyst Addition: The catalyst (5% Ru/C or Rh/C, typically 5-10 mol%) is carefully added to the solution. The vessel is then sealed.

-

Hydrogenation: The autoclave is purged several times with nitrogen, followed by hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically 5-20 bar) and heated to the reaction temperature (ranging from 80-150 °C). The reaction mixture is stirred vigorously to ensure efficient mixing of the catalyst, substrate, and hydrogen.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions and catalyst activity.

-

Work-up:

-

After completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification and Isomerization (if necessary):

-

The crude product, which may be a mixture of cis and trans isomers, is obtained.

-

To enrich the trans isomer, the crude product can be subjected to an isomerization step. This is often achieved by heating the mixture with a base (e.g., sodium ethoxide in ethanol) followed by acidic work-up.

-

The final product is purified by recrystallization from a suitable solvent such as heptane or toluene to yield this compound as a white crystalline solid.

-

Expected Yield: Typical yields for the hydrogenation of 4-substituted benzoic acids to their corresponding cyclohexanecarboxylic acids are generally high, often exceeding 80-90%, with the trans isomer being the thermodynamically favored product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-propylbenzoic acid to this compound.

Caption: Synthetic route to this compound.

Structural Relationship

The following diagram illustrates the structural relationship between the starting material and the final product.

Caption: Conversion of 4-propylbenzoic acid to its cyclohexyl derivative.

References

A Comprehensive Technical Guide to the Safety and Handling of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling protocols for trans-4-Propylcyclohexanecarboxylic Acid (CAS No. 38289-27-9). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. It is crucial for handlers to be aware of its potential health effects.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Target Organ: Respiratory system)[1]

Signal Word: Warning[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Physical State | Solid, Crystalline | [1] |

| Appearance | White | [1] |

| Odor | No information available | [1] |

| Melting Point/Range | 97 - 100 °C / 206.6 - 212 °F | [1] |

| Boiling Point/Range | No information available | [1] |

| Flash Point | No information available | [1] |

| Molecular Formula | C10H18O2 | ChemBK |

| Molecular Weight | 170.25 | ChemBK |

| Stability | Air sensitive | Fisher Scientific |

Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound has been identified in the reviewed literature. However, the hazard classifications indicate that acute exposure can lead to significant irritation. In the absence of specific data, a conservative approach to handling is strongly recommended.

Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

For novel compounds like this compound where toxicity data is unavailable, a standardized protocol is necessary to determine the acute oral toxicity. The following is a detailed methodology adapted from the OECD Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute toxicity.

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Principle: A stepwise procedure is used where a group of animals is dosed with the test substance. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose level.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil, water with a suitable suspending agent)

-

Healthy, young adult laboratory rodents (rats are commonly used), fasted prior to dosing.

-

Oral gavage needles

-

Appropriate caging and environmental controls

Methodology:

-

Animal Selection and Acclimatization:

-

Use a single sex for the study, typically female rats as they are often slightly more sensitive.

-

Animals should be of a similar age and weight range.

-

Acclimatize the animals to laboratory conditions for at least 5 days prior to the experiment.

-

-

Dose Preparation:

-

Prepare a homogenous solution or suspension of this compound in the chosen vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.

-

The stability of the preparation over the period of use should be determined.

-

-

Dosing Procedure:

-

Fast the animals overnight prior to dosing, ensuring access to water.

-

Weigh each animal and calculate the individual dose volume.

-

Administer the substance in a single dose by oral gavage.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's potential toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.

-

-

Stepwise Dosing:

-

Dose an initial group of three animals at the selected starting dose.

-

Observation Period: Observe the animals for mortality and clinical signs of toxicity for up to 14 days. Pay special attention during the first few hours after dosing.

-

Decision Logic:

-

If mortality is observed in two or three of the animals, the substance is classified at that dose level, and the test is concluded.

-

If one animal dies, dose an additional three animals at the same level.

-

If no animals die, proceed to the next higher dose level with a new group of three animals.

-

If the outcome is uncertain, additional steps and animal groups may be required as per the detailed OECD 423 guideline.

-

-

-

Observations:

-

Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

-

-

Data Analysis and Reporting:

-